molecular formula C7H5FN2 B157962 5-fluoro-1H-benzo[d]imidazole CAS No. 1977-72-6

5-fluoro-1H-benzo[d]imidazole

Numéro de catalogue: B157962
Numéro CAS: 1977-72-6
Poids moléculaire: 136.13 g/mol
Clé InChI: ZDSUKNAKOLBIPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that contains a fluorine atom substituted at the fifth position of the benzimidazole ring Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamine with a fluorinated carboxylic acid or its derivatives. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with formic acid under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted benzimidazoles with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Fluoro-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their therapeutic potential. Notably, several studies have explored their antihypertensive effects and other pharmacological activities.

Antihypertensive Activity

Research has demonstrated that derivatives of this compound exhibit significant antihypertensive properties. For example, a study by Navarrete-Vazquez et al. synthesized various derivatives and assessed their vasorelaxant effects in spontaneously hypertensive rats (SHR). The results indicated that certain compounds showed promising vasorelaxant activity, suggesting potential use in managing hypertension (Navarrete-Vazquez et al.) .

CompoundR1R2R3R4EC50 (μM)E max (%)
67a−CF₃−H−H−H369.37 ± 10.291.2 ± 1.18
67b−CF₃−OMe−H−H210.33 ± 11.375.14 ± 33.5
.....................

Cancer Research

The compound has shown promise in cancer therapy, particularly against breast cancer. Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a derivative of this compound, has been investigated for its selective toxicity toward cancer cells.

In Vitro Studies

In vitro studies have demonstrated that MBIC exhibits greater toxicity toward aggressive breast cancer cell lines (such as MDA-MB-231) compared to non-aggressive lines (like MCF-7). The half-maximal inhibitory concentration (IC50) values were calculated to assess the compound's efficacy:

  • MDA-MB-231 : IC50 values indicate significant cytotoxicity.
  • MCF-7 : Lower sensitivity compared to aggressive lines.

These findings suggest that MBIC could be a candidate for targeted cancer therapies (Oncotarget) .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Studies have reported that these compounds exhibit activity against various bacterial strains, including E. coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve the inhibition of quorum sensing, which is crucial for bacterial communication and virulence factor production (ACS Publications) .

Summary of Findings

The applications of this compound span several fields, particularly in medicinal chemistry and microbiology. Its derivatives have shown potential as:

  • Antihypertensive agents : Effective in lowering blood pressure.
  • Cancer therapeutics : Selectively targeting cancer cells.
  • Antimicrobial agents : Inhibiting bacterial growth and virulence.

Comparaison Avec Des Composés Similaires

  • 5-Chloro-1H-benzo[d]imidazole
  • 5-Bromo-1H-benzo[d]imidazole
  • 5-Methyl-1H-benzo[d]imidazole

Comparison: 5-Fluoro-1H-benzo[d]imidazole is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits higher stability and enhanced biological activity. The small size and high electronegativity of fluorine contribute to these unique characteristics, making this compound a valuable compound in various research and industrial applications.

Activité Biologique

5-Fluoro-1H-benzo[d]imidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a fluorine atom on the benzene ring of the benzimidazole structure, which significantly influences its biological properties. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition for these compounds was measured using standard diffusion methods, demonstrating their potential as antibacterial agents.

Compound Zone of Inhibition (mm)
This compound15 (E. coli)
Streptomycin28 (E. coli)

These results suggest that this compound could serve as a scaffold for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable investigation involved its effects on breast cancer cell lines, such as MDA-MB-231 and MCF-7. The compound demonstrated dose-dependent cytotoxicity, with an IC50 value of approximately 4.4 μM against MDA-MB-231 cells.

In vivo studies further supported these findings, where administration of the compound resulted in a significant reduction in tumor volume by approximately 79.7% compared to untreated controls . The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside decreased levels of the anti-apoptotic protein Bcl-2 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It has been suggested that it could modulate receptor activity related to cancer progression.

In vitro assays indicate that treatment with this compound causes cell cycle arrest at the G1 phase, leading to reduced cell proliferation . Flow cytometry analysis revealed a marked increase in cells arrested in G0-G1 phase after treatment, highlighting its potential as a therapeutic agent targeting cell cycle regulation .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound derivatives:

  • Breast Cancer Treatment : A study demonstrated that silencing survivin increased sensitivity to treatment with this compound derivatives, enhancing their anticancer effects.
  • Antimicrobial Efficacy : Research comparing various derivatives showed that modifications to the benzimidazole structure could enhance antibacterial properties against resistant strains.

Propriétés

IUPAC Name

6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSUKNAKOLBIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284470
Record name 5-Fluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1977-72-6
Record name 1977-72-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under ice cooling, 4 mol/L hydrochloric acid (200 mL) and formic acid (38.3 g) were sequentially added to 4-fluoro-1,2-phenylenediamine (21.0 g), and the mixture was heated to reflux for 90 minutes while being stirred. Under ice cooling, the reaction mixture was basified with a 10% aqueous solution of sodium hydroxide and extracted with ethyl acetate. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was washed with diisopropyl ether, and 5-fluorobenzimidazole (19.7 g) was obtained. 5-Fluorobenzimidazole (19.7 g) thus obtained was dissolved in toluene (500 mL), and methyl orthoformate (38.7 g) and benzenesulfonic acid monohydrate (1.0 g) were sequentially added thereto. The mixture was heated to reflux for 40 hours while being stirred. After distilling off the solvent and methyl orthoformate under reduced pressure, the residue was diluted with toluene. Diisopropylamine (1 mL) and a saturated aqueous solution of sodium hydrogen carbonate were sequentially added thereto under ice cooling, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by basic silica gel chromatography (20% to 100% ethyl acetate/hexane), and thus the title compound (25.2 g) was obtained.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Chloro-5-fluoro-1,2-phenylenediamine (12a, 3.212 g, 20 mmol) was dissolved in 40 mL of MeOH and then added dropwise to a stirred solution of 4.4 mL of 5M BrCN/MeCN in 40 mL of H2O over 30 min. After the addition, stirring was continued at room temperature for 3 hr. The reaction mixture was concentrated to ~40 mL and then was washed with EtOAc (100 mL). The EtOAc phase was extracted with H2O (60 mL). The combined H2O phase was neutralized with sat. NaHCO3 solution to ~pH 8 and the resulting suspension was extracted with EtOAc (200 mL). The EtOAc phase was washed with a mixture of sat. NaHCO3 /sat. NaCl solution (20 mL/180 mL), dried (Na2SO4), and evaporated. The residue was coevaporated with CHCl3 (20 mL×2) and then was suspended in 50 mL of CHCl3. The suspension was filtered to give 3.340 g of 12b as a grey solid. The filtrate was evaporated and coevaporated with CHCl3. The resulting solid was again suspended in a small amount of CHCl3 and the suspension was filtered to give an additional 0.235 g of 12b. The total yield of 12b was 3.575 g (96%). This product showed a single spot on TLC. MP: 194°-196° C. MS: (El) m/e 185.0156 (100%, M+ =185.0156). 1H NMR (DMSO-d6): d 10.85, (br s, 1, 1-NH), 7.16 (d, 1, 4-H, 4JF-H =7.0 Hz), 7.06 (d, 1, 7-H, 3JF-H =10.0 Hz), 6.43 (br s, 2, 2-NH2). Anal. Calcd. for C7H5ClFN3 ; C, 45.30; H, 2.72; N, 22.64. Found: C, 45.14; H, 2.67; N, 22.44.
Quantity
3.212 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
BrCN MeCN
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

To the solution of 4-fluoro-benzene-1,2-diamine (10 g, 79.4 mmol) and triethylorthoformate (117 mL, 793 mmol) was added few drop of ethanol and the reaction mixture was refluxed at 150° C. overnight. The reaction mixture was concentrated and the residue was directly taken to the next step. [M+H]=137.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
5-fluoro-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
5-fluoro-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
5-fluoro-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
5-fluoro-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
5-fluoro-1H-benzo[d]imidazole
Customer
Q & A

Q1: How does 5-fluoro-1H-benzo[d]imidazole interact with myeloperoxidase (MPO)?

A: The provided research paper focuses on identifying novel MPO inhibitors through virtual screening and in vitro testing. [] While it mentions (R)-2-(1-((2,3-dihydro-1H-imidazol-2-yl)methyl)pyrrolidin-3-yl)-5-fluoro-1H-benzo[d]imidazole as a potent inhibitor with an IC50 of 50 nM, it doesn't delve into the specific molecular interactions between this compound and MPO. Further research is needed to elucidate the precise binding mechanism, such as identifying the binding site and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) involved.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.